Lapidilectine B
Description
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl (1R,9R,12R,21R)-20-oxo-19-oxa-8,16-diazahexacyclo[10.6.4.01,9.02,7.09,21.012,16]docosa-2,4,6,13-tetraene-8-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-18(25)23-16-6-3-2-5-14(16)21-10-12-22-11-4-7-19(22)8-9-20(21,23)15(13-19)17(24)27-21/h2-7,15H,8-13H2,1H3/t15-,19+,20+,21+/m0/s1 |
InChI Key |
GLOIILVAVSJIEX-LWILDLIXSA-N |
Isomeric SMILES |
COC(=O)N1C2=CC=CC=C2[C@]34[C@]15CC[C@@]6(C[C@H]5C(=O)O3)C=CCN6CC4 |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC6(CC5C(=O)O3)C=CCN6CC4 |
Synonyms |
lapidilectine B |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
Lapidilectine B features a unique pyrroloazocine core, which presents challenges in synthetic chemistry. The total synthesis of this compound has been accomplished using various methodologies, including:
- Gold-Catalyzed Cyclization : This method was utilized to construct the core structure efficiently, achieving high yields in fewer steps. The synthesis involves strategic steps such as the assembly of spiro[cyclohexane-2-indoline] intermediates and cyclopropanation reactions .
- Manganese(III)-Catalyzed Reactions : Recent advancements have highlighted the use of manganese(III) in the synthesis of this compound, showcasing its versatility in facilitating complex transformations necessary for constructing the alkaloid's intricate framework .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Multidrug Resistance Reversal : Preliminary studies have demonstrated that this compound can reverse multidrug resistance in vincristine-resistant cancer cells. This property is particularly significant in oncology, where drug resistance poses a major challenge in treatment efficacy .
- Cytotoxicity : this compound and related compounds have shown cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in these cells positions it as a candidate for further investigation in cancer therapy .
Potential Therapeutic Applications
The unique properties of this compound suggest several therapeutic applications:
- Cancer Treatment : Given its ability to overcome drug resistance and its cytotoxic properties, this compound is being explored as a potential agent in cancer treatment protocols.
- Neuroprotective Effects : Some studies suggest that indole alkaloids may possess neuroprotective properties, indicating a possible role for this compound in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Preparation Methods
Table 1: Comparative Analysis of Key Synthetic Intermediates
| Intermediate | Synthesis Step | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| 4 | [2+2] Cycloaddition | 2-azaallyllithium | 65 | |
| 10 | Photoredox cyclization | Ir(ppy)₃, Blue LEDs | 78 | |
| 24 | Oxidative lactonization | Au(PPh₃)NTf₂ | 82 |
Enantioselective Syntheses via Spirodiketone Intermediates
Yang et al. (2016) achieved the first enantioselective synthesis of (+)-lapidilectine B using a spirodiketone-based strategy. Key innovations included:
-
Enantioselective deprotonation of spirodiketone 9 with a chiral lithium amide base, yielding enone 11 with 76% ee.
-
Palladium-catalyzed allylic amination to construct the azocine ring, followed by ring-closing metathesis (RCM) to form the pyrroline moiety.
The synthesis concluded with selective reduction of the lactam carbonyl using BH₃·THF, affording (+)-lapidilectine B in 11 steps and 8.3% overall yield. This route confirmed the absolute configuration of the natural product and provided material for biological testing.
Manganese(III)-Mediated Oxidative Cyclization
Gao et al. (2018) reported a manganese(III)-mediated oxidative cyclization to access this compound’s pyrroline ring. Treatment of indole derivative 15 with Mn(OAc)₃·2H₂O in acetic acid induced a radical-based cyclization, forming the bicyclic intermediate 16 in 71% yield. Subsequent N-alkylation and lactonization steps completed the synthesis in 14 steps with 6.8% overall yield. This method highlighted the utility of one-electron oxidants for constructing strained heterocycles.
Ugi Four-Component Coupling Approach
A 2012 study demonstrated the rapid assembly of this compound’s tetracyclic core via a Ugi four-component reaction (Ugi-4CR). Condensation of tryptamine, formaldehyde, cyclohexenyl isocyanide, and benzaldehyde produced adduct 7 , which underwent acid-mediated cyclization to form the azocine ring. While this approach achieved the core structure in 5 steps, further functionalization to this compound required additional 6 steps, resulting in a modest overall yield of 4.1%.
Table 2: Efficiency Comparison of Synthetic Routes
Biosynthetic Insights and Biomimetic Approaches
Recent studies propose that this compound arises biosynthetically from grandilodine C via oxidative decarboxylation. DFT calculations suggest that the lactonization of pyrroline-containing cation B′ is energetically favored (ΔG = −5.6 kcal/mol vs. open carbocation B ), supporting the feasibility of this pathway. Experimental validation using UV irradiation of grandilodine C (2 ) yielded this compound, mimicking putative natural photochemical decarboxylation .
Q & A
Q. What analytical challenges arise in distinguishing Lapidilectine B from its dihydro analogs, and how can these be methodologically addressed?
this compound and its dihydro analog ([26]) often co-elute during standard silica gel chromatography due to minimal structural differences (e.g., 20% variance in aromatic vs. olefinic proton chemical shifts). To resolve this, repeated chromatography (10–12 runs) using cyclohexane/ethyl acetate (4:1) on alumina TLC plates is recommended . High-resolution mass spectrometry (HRMS-ESI+) can confirm molecular ion differences (Δ2H), while comparative NMR analysis (e.g., Nishida et al.’s data vs. recent studies) helps identify overlooked signals (e.g., 3.1, 2.4, and 1.9 ppm for the dihydro analog) .
Q. How can researchers validate the structural identity of newly isolated this compound derivatives?
Structural validation requires a multi-technique approach:
- HRMS to confirm molecular formulas.
- 1D/2D NMR (e.g., COSY, HSQC, HMBC) to map connectivity, particularly for distinguishing propellane-type furoindolin-2-one substructures .
- Comparative analysis with synthetic intermediates (e.g., furoindolin-2-one derivatives generated via Pd(OAc)₂-catalyzed oxidative cyclization) to verify stereochemical assignments .
Advanced Research Questions
Q. What synthetic strategies enable divergent access to this compound and related alkaloids (e.g., Grandilodine C)?
A unified synthesis approach leverages a common cyclobutanone intermediate. Key steps include:
- Baeyer-Villiger oxidation to generate γ-lactam motifs.
- C–C bond activation/decarboxylation for structural diversification.
- Ugi four-component coupling to assemble the indoloazocine core (54% yield) . Divergence is achieved through selective functionalization (e.g., hydrolysis of methyl esters, oxidative removal of alkoxy groups) .
Q. How can contradictions in reported NMR data for this compound be resolved?
Discrepancies often stem from uncharacterized dihydro analog co-isolation. To resolve this:
Q. What mechanistic insights underpin oxidative cyclization reactions critical to this compound synthesis?
Oxidative cyclization of trisubstituted alkenes (e.g., using PhI(OAc)₂ or Pd(OAc)₂) proceeds via:
Q. How do biosynthetic hypotheses inform synthetic route design for Lapidilectine-type alkaloids?
Biosynthetic proposals (e.g., Sarpong’s unified pathway for Kopsia alkaloids) guide retrosynthetic disconnections:
- Iminium ion cyclization to form pyrroloazocine cores.
- Late-stage functionalization (e.g., selective γ-lactam opening) to access Grandilodine A/B derivatives .
- Enzyme-inspired oxidation patterns (e.g., mimicking cytochrome P450-mediated C–H activation) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
